![molecular formula C15H14F8O2 B093930 2,2,3,3,4,4,5,5-Octafluoropentyl 2,4,6-trimethylbenzoate CAS No. 18770-69-9](/img/structure/B93930.png)
2,2,3,3,4,4,5,5-Octafluoropentyl 2,4,6-trimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5,5-Octafluoropentyl 2,4,6-trimethylbenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorinated compound that is widely used in the field of organic chemistry.
Wirkmechanismus
The exact mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl 2,4,6-trimethylbenzoate is not well understood. However, it is believed to act as a fluorinated solvent, which can enhance the reactivity of certain chemical reactions. The compound is also known to have a high boiling point and low viscosity, which makes it an excellent solvent for high-temperature reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it is known to be a non-toxic compound and is not known to have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,2,3,3,4,4,5,5-Octafluoropentyl 2,4,6-trimethylbenzoate is its unique properties as a fluorinated solvent. It has a high boiling point and low viscosity, which makes it an excellent solvent for high-temperature reactions. The compound is also non-toxic, which makes it safe to handle in the laboratory.
One of the limitations of this compound is its high cost. The compound is relatively expensive compared to other solvents, which can limit its use in certain laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 2,2,3,3,4,4,5,5-Octafluoropentyl 2,4,6-trimethylbenzoate. One area of research is the development of new synthetic methods using the compound as a building block. Another area of research is the use of the compound as a reagent in chemical reactions. Additionally, there is potential for the compound to be used in the development of new drugs due to its unique properties as a fluorinated compound.
Conclusion:
In conclusion, this compound is a unique chemical compound that has found a wide range of applications in scientific research. It is commonly used as a fluorinated building block in the synthesis of complex organic molecules and as a solvent in NMR spectroscopy. The compound has potential for use in the development of new drugs and as a reagent in chemical reactions. Although the compound is relatively expensive, its unique properties make it a valuable tool in the laboratory.
Synthesemethoden
The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl 2,4,6-trimethylbenzoate involves the reaction of 2,4,6-trimethylbenzoic acid with octafluoropentanol in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of the ester, which is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,5,5-Octafluoropentyl 2,4,6-trimethylbenzoate has found a wide range of applications in scientific research. It is commonly used as a fluorinated building block in the synthesis of complex organic molecules. It is also used as a fluorinated solvent in NMR spectroscopy. The compound has been used in the development of new drugs and as a reagent in chemical reactions.
Eigenschaften
CAS-Nummer |
18770-69-9 |
---|---|
Molekularformel |
C15H14F8O2 |
Molekulargewicht |
378.26 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5-octafluoropentyl 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C15H14F8O2/c1-7-4-8(2)10(9(3)5-7)11(24)25-6-13(18,19)15(22,23)14(20,21)12(16)17/h4-5,12H,6H2,1-3H3 |
InChI-Schlüssel |
MJYFIZPSRNIRQG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)C |
Synonyme |
2,4,6-Trimethylbenzoic acid 2,2,3,3,4,4,5,5-octafluoropentyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.